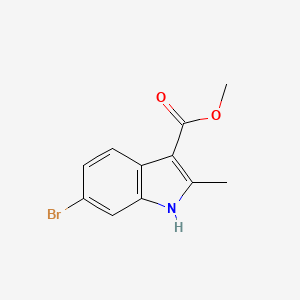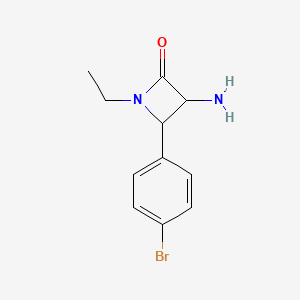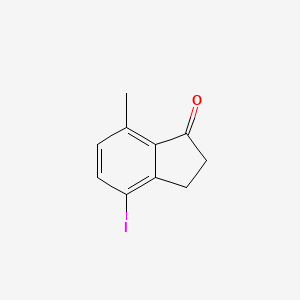
2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a diethylamino group, a nitro group, and a hydroxyl group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the nitration of naphthalene to form 4-nitronaphthalene, which is then subjected to a Mannich reaction with formaldehyde and diethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-((Diethylamino)methyl)-4-nitronaphthalen-1-one.
Reduction: Formation of 2-((Diethylamino)methyl)-4-aminonaphthalen-1-ol.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The diethylamino group can enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((Diethylamino)methyl)-4-methylphenyl acrylate
- 2-(Diethylamino)ethanethiol
- 2-(Diethylamino)ethyl methacrylate
Uniqueness
2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol is unique due to the presence of both a nitro group and a diethylamino group on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
37812-85-4 |
|---|---|
Fórmula molecular |
C15H18N2O3 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
2-(diethylaminomethyl)-4-nitronaphthalen-1-ol |
InChI |
InChI=1S/C15H18N2O3/c1-3-16(4-2)10-11-9-14(17(19)20)12-7-5-6-8-13(12)15(11)18/h5-9,18H,3-4,10H2,1-2H3 |
Clave InChI |
RVMDQSIRTSDBRH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B15065145.png)
![(3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one](/img/structure/B15065153.png)

